molecular formula C14H15FN2O3 B186435 (R)-N-Acetyl-5-fluoro-trp-ome CAS No. 114872-80-9

(R)-N-Acetyl-5-fluoro-trp-ome

Cat. No.: B186435
CAS No.: 114872-80-9
M. Wt: 278.28 g/mol
InChI Key: RSYLOHPJSHEYDP-CYBMUJFWSA-N
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Description

®-N-Acetyl-5-fluoro-tryptophan methyl ester is a synthetic compound that belongs to the class of fluorinated tryptophan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Acetyl-5-fluoro-tryptophan methyl ester typically involves the following steps:

    Fluorination: The introduction of a fluorine atom at the 5-position of the tryptophan molecule. This can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Acetylation: The acetylation of the amino group of the fluorinated tryptophan to form N-acetyl-5-fluoro-tryptophan. This step usually involves the use of acetic anhydride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester. This can be done using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of ®-N-Acetyl-5-fluoro-tryptophan methyl ester follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Acetyl-5-fluoro-tryptophan methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often require a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives such as N-acetyl-5-fluoro-tryptophan aldehyde.

    Reduction: Reduced forms like N-acetyl-5-fluoro-tryptophan alcohol.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

®-N-Acetyl-5-fluoro-tryptophan methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.

    Biochemical Research: The compound serves as a probe for studying enzyme-substrate interactions and protein folding mechanisms.

    Industrial Applications: It is utilized in the development of fluorinated materials with unique properties, such as enhanced stability and bioavailability.

Mechanism of Action

The mechanism of action of ®-N-Acetyl-5-fluoro-tryptophan methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This leads to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-tryptophan methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-tryptophan: Similar fluorination but lacks the acetyl and ester groups, affecting its reactivity and applications.

    N-Acetyl-5-fluoro-tryptophan: Similar structure but without the methyl ester group, influencing its solubility and bioavailability.

Uniqueness

®-N-Acetyl-5-fluoro-tryptophan methyl ester is unique due to the combination of fluorination, acetylation, and esterification. This structural configuration imparts distinct chemical reactivity, enhanced stability, and specific biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-(5-fluoro-1H-indol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3/c1-8(18)17-13(14(19)20-2)5-9-7-16-12-4-3-10(15)6-11(9)12/h3-4,6-7,13,16H,5H2,1-2H3,(H,17,18)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLOHPJSHEYDP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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